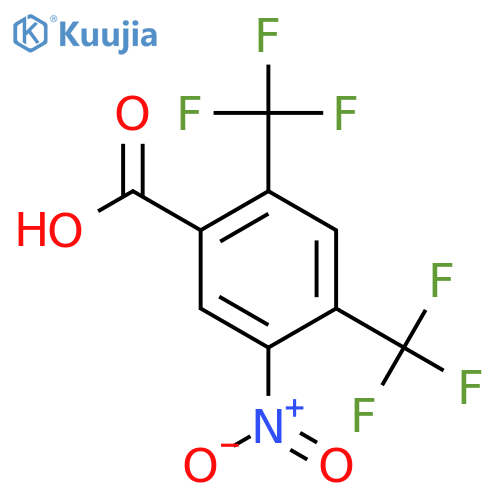

Cas no 1805484-24-5 (2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid)

1805484-24-5 structure

商品名:2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid

CAS番号:1805484-24-5

MF:C9H3F6NO4

メガワット:303.114843606949

CID:4982741

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid

-

- インチ: 1S/C9H3F6NO4/c10-8(11,12)4-2-5(9(13,14)15)6(16(19)20)1-3(4)7(17)18/h1-2H,(H,17,18)

- InChIKey: ZFKFNACVLHYMPA-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(F)(F)F)C(=CC=1C(=O)O)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 401

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 83.1

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009210-1g |

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid |

1805484-24-5 | 97% | 1g |

1,460.20 USD | 2021-06-25 |

2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1805484-24-5 (2,4-Bis(trifluoromethyl)-5-nitrobenzoic acid) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬